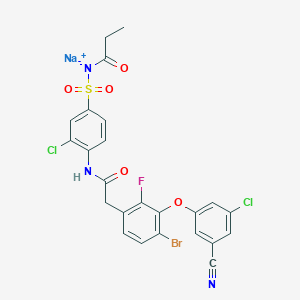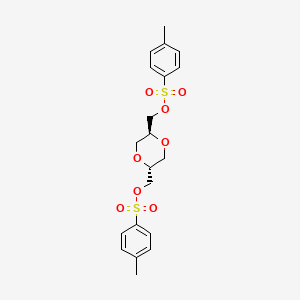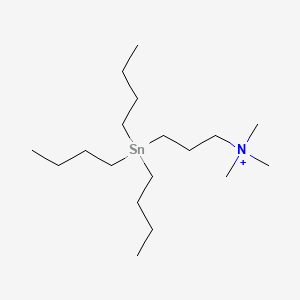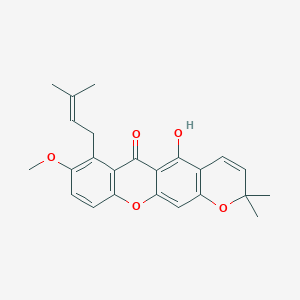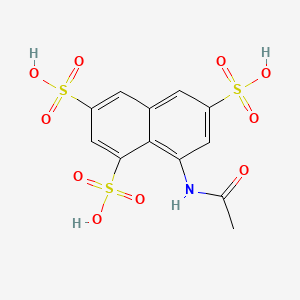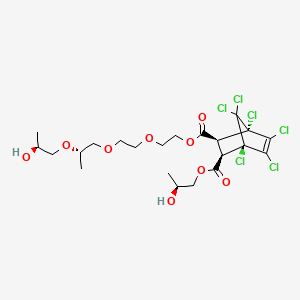
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product is a complex compound formed through the reaction of chlorendic anhydride with diethylene glycol and propylene oxide. This compound is primarily used in the production of unsaturated polyester resins, which are widely employed in various industrial applications due to their excellent mechanical properties, chemical resistance, and ease of processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorendic anhydride, diethylene glycol, propylene oxide reaction product involves a condensation reaction. The process typically starts with the reaction of chlorendic anhydride with diethylene glycol and propylene oxide. The reaction is carried out under controlled conditions, usually at elevated temperatures ranging from 210°C to 225°C . The reaction mixture is heated in a reactor equipped with a distillation setup to remove water formed during the reaction, ensuring the formation of the desired polyester resin .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant ratios to achieve high yields and consistent product quality. The resulting polyester resin is then subjected to further processing, such as curing with styrene, to form thermoset resins with enhanced properties .
Chemical Reactions Analysis
Types of Reactions
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product undergoes various chemical reactions, including:
Condensation Reactions: The primary reaction involved in its synthesis.
Cross-linking Reactions: During the curing process with styrene, the polyester resin undergoes cross-linking to form a thermoset network.
Common Reagents and Conditions
Reagents: Chlorendic anhydride, diethylene glycol, propylene oxide, and styrene.
Conditions: Elevated temperatures (210°C to 225°C), controlled pressure, and removal of water by distillation.
Major Products Formed
The major product formed from these reactions is an unsaturated polyester resin, which can be further cured to form thermoset resins with excellent mechanical and chemical properties .
Scientific Research Applications
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of chlorendic anhydride, diethylene glycol, propylene oxide reaction product involves the formation of a cross-linked polymer network during the curing process. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride-Based Polyesters: These polyesters are similar in their use of anhydrides and diols but differ in their specific chemical structures and properties.
Maleic Anhydride-Based Polyesters: These compounds also involve the use of anhydrides and diols but have different reactivity and applications.
Uniqueness
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product is unique due to its specific combination of reactants, which imparts superior flame resistance and chemical stability to the resulting polyester resin . This makes it particularly valuable in applications requiring high-performance materials with enhanced safety and durability .
Properties
CAS No. |
72066-76-3 |
|---|---|
Molecular Formula |
C22H30Cl6O9 |
Molecular Weight |
651.2 g/mol |
IUPAC Name |
2-O-[2-[2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]ethoxy]ethyl] 3-O-[(2S)-2-hydroxypropyl] (1S,2S,3R,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C22H30Cl6O9/c1-11(29)8-36-13(3)10-34-5-4-33-6-7-35-18(31)14-15(19(32)37-9-12(2)30)21(26)17(24)16(23)20(14,25)22(21,27)28/h11-15,29-30H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,20-,21+/m0/s1 |
InChI Key |
ODFZHUDSHBUSEJ-VGORAHFOSA-N |
Isomeric SMILES |
C[C@@H](CO[C@@H](C)COCCOCCOC(=O)[C@@H]1[C@@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC[C@H](C)O)O |
Canonical SMILES |
CC(COC(C)COCCOCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


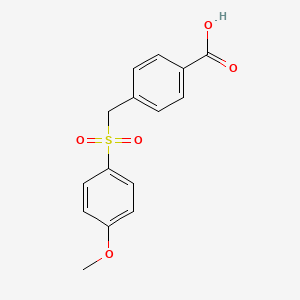
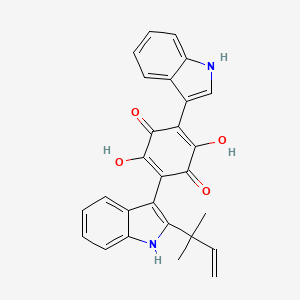
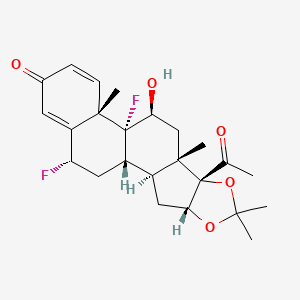
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
